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(10R)-Hepoxilin B3

Cat. No.: B1249532
M. Wt: 336.5 g/mol
InChI Key: DWNBPRRXEVJMPO-OANGEUSWSA-N
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Description

Contextualization within Polyunsaturated Fatty Acid Metabolism and Signaling

The biosynthesis of (10R)-Hepoxilin B3 is intrinsically linked to the metabolism of arachidonic acid, a key polyunsaturated fatty acid. nih.govuzh.ch The process is initiated by the enzyme 12-lipoxygenase (12-LOX), which catalyzes the insertion of molecular oxygen into arachidonic acid to form 12(S)-hydroperoxyeicosatetraenoic acid (12S-HPETE). nih.govsci-hub.se

The 12-lipoxygenase pathway then bifurcates. portlandpress.com 12S-HPETE can either be reduced by peroxidases to its corresponding stable alcohol, 12-hydroxyeicosatetraenoic acid (12-HETE), or it can be converted into hepoxilins through an intramolecular rearrangement. sci-hub.seportlandpress.com This conversion is catalyzed by an intrinsic hepoxilin synthase activity that has been identified in several 12S-lipoxygenase enzymes. nih.gov This enzymatic action transforms 12S-HPETE into unstable hepoxilins, including Hepoxilin A3 (HxA3) and Hepoxilin B3 (HxB3). nih.govsci-hub.se

Hepoxilins function as signaling molecules in various cellular contexts. researchgate.net They have been shown to modulate intracellular calcium levels, a fundamental aspect of cellular signaling. hmdb.ca Research indicates that hepoxilins can stimulate the release of calcium from intracellular stores. hmdb.ca This ability to influence calcium mobilization underlies their involvement in processes such as insulin (B600854) secretion from pancreatic islet cells and the regulation of neutrophil migration during inflammation. nih.govuzh.ch The metabolism of hepoxilins can lead to the formation of corresponding trihydroxy metabolites known as trioxilins, a conversion catalyzed by epoxide hydrolases. wikipedia.orguzh.chnih.gov

Stereochemical Significance of this compound Isomerism

The biological function of hepoxilins is dictated by their precise three-dimensional structure. Hepoxilins are classified as A-type or B-type, and non-enzymatic synthesis results in a mixture of isomers. nih.gov Hepoxilin B3 is structurally defined as 10-hydroxy-11,12-epoxyeicosa-5,8,14-trienoic acid. sci-hub.se

The designation "this compound" specifies the stereochemistry at two chiral centers: the hydroxyl group at carbon 10 has an R configuration, and the epoxide at carbons 11 and 12 has an S,S configuration. nih.govnih.govnaturalproducts.net This specific arrangement distinguishes it from its epimer, (10S)-Hepoxilin B3. The enzymatic synthesis in tissues like the human epidermis is highly stereoselective, producing only one of the two possible 10-hydroxy epimers, which points to its specific biological role. sci-hub.senih.gov

The different stereoisomers of Hepoxilin B3 can be distinguished by their physical properties, such as their behavior in chromatography and their optical rotation. researchgate.netresearchgate.net This stereochemical precision is critical, as it determines the molecule's ability to interact with specific cellular receptors and enzymes, thereby defining its biological activity.

Table 1: Comparison of Hepoxilin B3 Epimers

PropertyThis compound Derivative(10S)-Hepoxilin B3 DerivativeReference
Polarity on Silica (B1680970) GelMore PolarLess Polar researchgate.netresearchgate.net
Optical Rotation [α]D (Free Acid)-60.6°+73.5° researchgate.netresearchgate.net
Optical Rotation [α]D (Methyl Ester)-62.6°+61.9° researchgate.netresearchgate.net
1H NMR Splitting (J10,11)5.0–6.1 Hz2.95–3.3 Hz researchgate.netresearchgate.net

Historical Perspective of Hepoxilin Discovery and Research Evolution

The discovery of the hepoxilin pathway dates back to the late 1970s and early 1980s. nih.govgerli.com Initial research on the metabolism of arachidonic acid in blood platelets led to the identification of novel epoxy-hydroxy fatty acids. gerli.com The term "hepoxilin" was introduced in the mid-1980s to describe these epoxyalcohol products derived from the 12S-LOX pathway. nih.gov The name was a portmanteau of "hydroxy-epoxy" and "ilin," reflecting an early observation of their activity as insulin secretagogues, a role that was later investigated further. nih.govnih.gov

Early studies focused on isolating and characterizing these new compounds from various biological sources, including rat pancreatic islets of Langerhans. nih.gov The first reported biological action for Hepoxilin A3 was its ability to stimulate the release of insulin in a glucose-dependent manner. nih.gov

Subsequent research elucidated the stereoselective enzymatic pathways responsible for their formation, confirming that they were not mere artifacts of non-enzymatic oxidation. nih.govsci-hub.se The development of total synthesis methods for specific isomers, such as this compound, was crucial for confirming their structures and enabling more detailed investigations into their physiological roles. researchgate.netresearchgate.netlookchem.com Over the decades, research has expanded from their initial discovery in relation to insulin secretion to encompass their roles in inflammation, neurotransmission, and the formation of the skin's water barrier. uzh.chresearchgate.net

Compound Glossary

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H32O4 B1249532 (10R)-Hepoxilin B3

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H32O4

Molecular Weight

336.5 g/mol

IUPAC Name

(5Z,8Z,10R)-10-hydroxy-10-[(2S,3S)-3-[(Z)-oct-2-enyl]oxiran-2-yl]deca-5,8-dienoic acid

InChI

InChI=1S/C20H32O4/c1-2-3-4-5-9-12-15-18-20(24-18)17(21)14-11-8-6-7-10-13-16-19(22)23/h6-7,9,11-12,14,17-18,20-21H,2-5,8,10,13,15-16H2,1H3,(H,22,23)/b7-6-,12-9-,14-11-/t17-,18+,20+/m1/s1

InChI Key

DWNBPRRXEVJMPO-OANGEUSWSA-N

Isomeric SMILES

CCCCC/C=C\C[C@H]1[C@@H](O1)[C@@H](/C=C\C/C=C\CCCC(=O)O)O

Canonical SMILES

CCCCCC=CCC1C(O1)C(C=CCC=CCCCC(=O)O)O

Origin of Product

United States

Biosynthetic Pathways and Enzymology of 10r Hepoxilin B3

Arachidonic Acid as a Primary Substrate for Hepoxilin B3 Biosynthesis

(10R)-Hepoxilin B3 is a bioactive lipid mediator derived from the enzymatic oxygenation of polyunsaturated fatty acids (PUFAs). The primary and most well-studied substrate for the biosynthesis of Hepoxilin B3 (HxB3) is arachidonic acid (AA), a 20-carbon omega-6 fatty acid. wikipedia.orguzh.chd-nb.info The conversion of arachidonic acid into HxB3 is a key part of the 12-lipoxygenase (12-LOX) pathway, which is a major route for arachidonic acid metabolism in various cells and tissues, including the epidermis. cardiff.ac.uk

In human epidermal cells, the metabolism of arachidonic acid via the 12-LOX pathway leads to the formation of several eicosanoids, with HxB3 and 12-oxo-eicosatetraenoic acid being major products. nih.govcore.ac.uk The production of these metabolites, including HxB3, is dependent on the concentration of the arachidonic acid substrate. core.ac.uk Studies have shown that when human epidermal fragments are incubated with arachidonic acid, they produce HxB3, highlighting the role of AA as the direct precursor. nih.gov This process is initiated by the introduction of molecular oxygen into the arachidonic acid backbone, a reaction catalyzed by lipoxygenase enzymes. nih.gov The resulting intermediate, a hydroperoxy fatty acid, is then further metabolized to form the characteristic epoxyalcohol structure of hepoxilins. wikipedia.orgnih.gov

Lipoxygenase-Dependent Biotransformation Cascades

The formation of this compound is a multi-step enzymatic process orchestrated by specific lipoxygenases that exhibit distinct catalytic activities. This cascade ensures the production of a stereochemically defined product.

The initial and rate-limiting step in the biosynthesis of HxB3 from arachidonic acid is catalyzed by 12-lipoxygenase (12-LOX). d-nb.inforeactome.org This enzyme incorporates oxygen at the C-12 position of arachidonic acid to form the intermediate 12(S)-hydroperoxyeicosatetraenoic acid (12(S)-HpETE). wikipedia.orgnih.govresearchgate.net Several isoforms of 12-LOX exist, including the platelet-type (ALOX12) and the epidermal-type (ALOX12B or 12R-LOX). nih.govoup.comwikipedia.org

While platelet-type 12-LOX is known to produce 12(S)-HpETE, leading to HxB3, the 12R-LOX isoform, encoded by the ALOX12B gene, is prominently expressed in the skin. oup.comwikipedia.org Mutations in ALOX12B are linked to congenital ichthyosis, a skin barrier disease, underscoring its critical role in epidermal biology. oup.comresearchgate.net The 12R-LOX pathway is instrumental in the formation of hepoxilins and their derivatives, which are key biological regulators in the skin. oup.com Studies with recombinant platelet-type 12-lipoxygenase have confirmed its ability to generate HxB3 from arachidonic acid. nih.gov This suggests that the 12-LOX enzyme itself possesses the intrinsic capability to catalyze the entire conversion from arachidonic acid to HxB3. wikipedia.orgnih.gov

Following the initial oxygenation by 12-LOX, the intermediate 12(S)-HpETE is converted into HxB3. This conversion is facilitated by an enzyme with hydroperoxide isomerase activity, also known as hepoxilin synthase. researchgate.netpnas.org A key enzyme identified with this function is the epidermal lipoxygenase-3 (eLOX3), encoded by the ALOXE3 gene. nih.govuniprot.org

ALOXE3 is an atypical lipoxygenase that displays prominent hydroperoxide isomerase activity, converting fatty acid hydroperoxides into specific epoxyalcohol derivatives like hepoxilins. uniprot.orguniprot.orgsinobiological.comjensenlab.org It acts sequentially after ALOX12B, particularly in the skin, to form epoxyalcohol derivatives from fatty acid substrates. researchgate.netresearchgate.net Studies have shown that ALOXE3 can utilize 12-HpETE to produce hepoxilins. pnas.orguniprot.org Specifically, eLOX3-deficient mice show strongly reduced levels of hepoxilin metabolites in the epidermis, confirming its role as a hepoxilin synthase in vivo. researchgate.net This enzymatic step is crucial for the stereoselective synthesis of the final hepoxilin product. nih.govwikipedia.org

The biosynthesis of this compound is a highly stereospecific process. The "10R" designation refers to the specific three-dimensional arrangement (chirality) of the hydroxyl group at the 10th carbon position. Normal human epidermis exclusively synthesizes one of the two possible 10-hydroxy epimers of HxB3, indicating a tightly controlled enzymatic mechanism rather than a random chemical reaction. nih.govcore.ac.uk

The initial product of the 12-LOX reaction is 12(S)-HpETE. The subsequent intramolecular rearrangement catalyzed by a hepoxilin synthase like ALOXE3 results in the formation of the 11,12-epoxide ring and the introduction of a hydroxyl group at C-10. d-nb.info The configuration of the epoxide group in HxB3 formed from 12(S)-HPETE is trans (11S,12S). core.ac.uk The enzymatic process ensures the specific formation of the 10R-hydroxy epimer. core.ac.uknih.gov This stereochemical precision is critical, as different stereoisomers can have distinct biological activities. For instance, only the 10(R)-HxB3 epimer, which is the one synthesized by normal epidermis, has been shown to stereospecifically enhance vascular permeability under certain conditions. core.ac.ukcore.ac.uk

Contributions from Other Fatty Acid Substrates (e.g., Linoleic Acid)

While arachidonic acid is a primary substrate, other PUFAs can also be metabolized to form hepoxilin-like compounds. Linoleic acid, an 18-carbon omega-6 fatty acid, is a particularly important substrate in the epidermis. nih.govresearchgate.net In the skin, a sequential action of 12R-LOX (ALOX12B) and eLOX3 (ALOXE3) oxidizes linoleic acid that is esterified in ceramides (B1148491). nih.govnih.gov This pathway generates a hepoxilin-related derivative crucial for the formation of the skin's water barrier. wikipedia.orgnih.gov

The process involves ALOX12B metabolizing the esterified linoleic acid to a 9R-hydroperoxy derivative, which is then converted by ALOXE3 into a 13R-hydroxy-9R,10R-epoxy product. wikipedia.org Although structurally different from the arachidonic acid-derived HxB3, these linoleate-derived hepoxilins play a vital role in skin physiology. researchgate.netnih.gov The enzymes ALOX12B and ALOXE3 can act on hydroperoxides derived from both arachidonic and linoleic acid to form hepoxilin-type epoxyalcohols. uniprot.orguniprot.orgsinobiological.comjensenlab.org

Endogenous Production and Localization in Biological Systems

This compound and related metabolites are produced endogenously in various mammalian tissues and cells. The epidermis is a primary site of HxB3 synthesis, where it is formed as a major eicosanoid. d-nb.infonih.govnih.gov The enzymes responsible for its production, particularly 12-LOX and eLOX3, are preferentially expressed in the skin. oup.com HxB3 has been found in its free form in normal epidermis and its levels, along with its derivative trioxilin B3, are significantly elevated in psoriatic lesions. cardiff.ac.uknih.govcore.ac.uk

Beyond the skin, hepoxilins are found in various organs including the brain, aorta, lungs, and pancreatic islets. uzh.chd-nb.infonih.gov In the central nervous system, spinal eLOX3-mediated hepoxilin synthesis has been implicated in inflammatory pain responses. sinobiological.comwikipedia.orgescholarship.org The production of HxB3 is often localized to specific cellular compartments. For instance, in epidermal cells, 12-lipoxygenase activity is mainly found in the microsomal fraction, where HxB3 is formed. nih.gov Furthermore, HxB3 and its derivatives can be incorporated into the sn-2 position of phospholipids (B1166683), such as phosphatidylcholine and phosphatidylethanolamine, in epidermal tissue, suggesting a potential role in membrane function and lipid signaling. wikipedia.org

Data Tables

Table 1: Key Enzymes in this compound Biosynthesis

Enzyme NameGene NameSubstrate(s)Product(s)Key Function
12-Lipoxygenase (Platelet-type)ALOX12Arachidonic Acid12(S)-HpETE, Hepoxilin B3Initial oxygenation of AA; possesses intrinsic hepoxilin synthase activity. nih.govreactome.org
12R-Lipoxygenase (Epidermal)ALOX12BArachidonic Acid, Linoleic Acid12R-HpETE, 9R-hydroperoxy-linoleic acidKey lipoxygenase in the epidermis, initiates the hepoxilin pathway in skin. oup.comresearchgate.net
Epidermal Lipoxygenase-3 (Hepoxilin Synthase)ALOXE312(S)-HpETE, 12R-HpETEThis compound, other hepoxilin isomersCatalyzes the stereospecific conversion of hydroperoxides to hepoxilins. researchgate.netpnas.orgnih.govuniprot.org

Table 2: Endogenous Localization and Substrates of Hepoxilin B3

Biological SystemPrimary SubstrateKey Enzymes PresentLocalization/Notes
Human EpidermisArachidonic Acid, Linoleic AcidALOX12, ALOX12B, ALOXE3Found in free form and esterified into phospholipids; levels are elevated in psoriasis. cardiff.ac.ukcore.ac.ukwikipedia.orgnih.gov
Brain/Spinal CordArachidonic AcidALOXE3Implicated in inflammatory pain signaling. sinobiological.comwikipedia.orgescholarship.org
LiverArachidonic AcidsEH (for metabolism)HxB3 accumulates in the absence of soluble epoxide hydrolase (sEH). uzh.ch
Pancreatic IsletsArachidonic Acid12-LOXInvolved in insulin (B600854) secretion modulation. uzh.chnih.gov
PlateletsArachidonic AcidALOX12Site of initial discovery of 12-LOX pathway. wikipedia.orgfu-berlin.de

Metabolism and Catabolism of 10r Hepoxilin B3

Enzymatic Hydrolysis to Trioxilins (TrXB3)

A principal catabolic pathway for (10R)-Hepoxilin B3 involves its conversion to the corresponding triol, Trioxilin B3 (TrXB3), through enzymatic hydrolysis. This process is a key mechanism for the biological inactivation of hepoxilins. wikipedia.org Studies have demonstrated that this transformation occurs in various tissues, including the liver and epidermis. frontiersin.orgresearchgate.net

Role of Soluble Epoxide Hydrolase (sEH) in TrXB3 Formation

The primary enzyme responsible for the hydrolysis of this compound to TrXB3 is soluble epoxide hydrolase (sEH), also known as epoxide hydrolase 2 (EH2). wikipedia.orgnih.gov This enzyme catalyzes the addition of a water molecule to the epoxide ring of the hepoxilin, resulting in the formation of a vicinal diol. frontiersin.org The activity of sEH is localized in the cytosolic fraction of cells and is considered the main pathway for inactivating hepoxilins A3 and B3. wikipedia.orgresearchgate.net

The significance of sEH in this metabolic process has been substantiated through several key findings:

Purified mammalian sEH efficiently hydrolyzes Hepoxilin B3. frontiersin.org

Selective inhibitors of sEH significantly reduce the hydrolysis of hepoxilins in liver preparations. frontiersin.org

Liver preparations from mice lacking the sEH gene show an absence of hepoxilin hydrolase activity, leading to elevated levels of hepoxilins and reduced levels of trioxilins. frontiersin.orgresearchgate.net

This enzymatic conversion is generally viewed as a deactivation step, as the resulting trioxilins are typically considered biologically inactive compared to their parent hepoxilin compounds. wikipedia.org

Characterization of Trioxilin Isomers Derived from this compound

The enzymatic hydrolysis of this compound by sEH proceeds with a specific stereochemical outcome. The reaction involves the opening of the epoxide ring, leading to the formation of 10,11,12-trihydroxy-eicosatrienoic acid, known as Trioxilin B3 (TrXB3). wikipedia.orgresearchgate.net Specifically, the hydrolysis of this compound, which has a (10R, 11S, 12S) configuration, results in the formation of (10R, 11R, 12R)-trihydroxyeicosa-5,8,14-trienoate. researchgate.net This stereochemical inversion at C-12 is a characteristic feature of this enzymatic hydration. researchgate.net

Non-enzymatic hydrolysis can also occur, leading to a mixture of trioxilin isomers. However, the enzymatic process catalyzed by sEH is highly specific. The resulting TrXB3, along with other trioxilins, has been detected in various biological samples, including psoriatic scales.

Cytochrome P450 (CYP)-Mediated Oxidations

In addition to hydrolysis, this compound can undergo oxidative metabolism mediated by the cytochrome P450 (CYP) superfamily of enzymes. These reactions introduce further functional groups onto the molecule, altering its biological activity and facilitating its excretion.

Omega-Hydroxylation and Other Regiospecific Oxidations

A significant CYP-mediated metabolic pathway for hepoxilins is ω-hydroxylation. This reaction involves the addition of a hydroxyl group to the terminal (omega) carbon of the fatty acid chain. wikipedia.org This process is a common catabolic route for many eicosanoids and serves to decrease their biological activity. While much of the specific research has focused on Hepoxilin A3, the structural similarity suggests a parallel pathway for Hepoxilin B3. Studies on human neutrophils have shown that hepoxilins can be converted to their ω-hydroxy metabolites. This ω-oxidation is thought to occur in the mitochondrial compartment of the cell.

Identification of Specific CYP Isoforms Involved in Hepoxilin B3 Metabolism

Research has identified specific CYP isoforms that are responsible for the ω-hydroxylation of various eicosanoids, including hepoxilins. Members of the CYP4F subfamily have been specifically implicated. wikipedia.org

CYP IsoformImplicated FunctionReference
CYP4F2 ω-hydroxylation of leukotriene B4 and hepoxilins. wikipedia.org
CYP4F3A ω-hydroxylation of leukotriene B4 and likely hepoxilins. wikipedia.org
CYP4F3B ω-hydroxylation of leukotriene B4 and likely hepoxilins. wikipedia.org
CYP4F11 ω-hydroxylation of leukotriene B4 and hepoxilins. wikipedia.org

The ω-hydroxylation by these CYP4F enzymes significantly reduces the biological activity of their substrates, thereby playing a role in limiting inflammatory responses. wikipedia.org

Intracellular Lipid Incorporation and Sequestration

This compound and its metabolites can be incorporated into intracellular lipid pools, a process that may serve to sequester these molecules and modulate their availability for signaling or further metabolism. researchgate.net Studies have demonstrated that both Hepoxilin B3 and its hydrolyzed product, Trioxilin B3, are found esterified within the phospholipids (B1166683) of psoriatic lesions. researchgate.net

The primary classes of phospholipids into which these eicosanoids are incorporated are phosphatidylcholine and phosphatidylethanolamine. researchgate.net The incorporation occurs preferentially at the sn-2 position of the glycerophospholipid backbone. researchgate.net This esterification into cellular lipids suggests a mechanism for storing these compounds, potentially for later release or as a means of terminating their immediate biological actions.

Stability and Degradation Pathways in Biological Environments

This compound (HxB3) is a biologically active eicosanoid characterized by its relative instability in physiological environments. wikipedia.orgnih.govresearchgate.netnih.gov Its chemical structure, which includes a reactive epoxide ring, makes it susceptible to rapid degradation, which is a key mechanism for regulating its biological activity. wikipedia.orgnih.gov The compound is considered moderately unstable, particularly when compared to the highly labile Hepoxilin A3 (HxA3). wikipedia.org This inherent instability leads to its conversion into more stable metabolites, primarily through enzymatic pathways. wikipedia.orgnih.gov

The principal degradation pathway for this compound is the enzymatic hydrolysis of its epoxide group. nih.govwikipedia.org This reaction involves the opening of the 11,12-epoxide ring to form a vicinal diol, resulting in the production of 10,11,12-trihydroxy-5Z,8Z,14Z-eicosatrienoic acid, a stable tri-hydroxy product known as Trioxilin B3 (TrXB3). wikipedia.orgnih.gov This conversion is generally considered an inactivation step, as TrXB3 typically exhibits little to no biological activity compared to its precursor, HxB3. nih.govwikipedia.org

The enzymatic hydrolysis of HxB3 is primarily catalyzed by a class of enzymes known as epoxide hydrolases. nih.govwikipedia.org Detailed research findings have identified soluble epoxide hydrolase (sEH, EC 3.3.2.10) as the main enzyme responsible for this transformation in various mammalian tissues, including the liver. wikipedia.orgwikipedia.orgresearchgate.net The sEH-mediated metabolism of HxB3 to TrXB3 is an efficient process, and because sEH is widely expressed in diverse tissues, it is considered the principal pathway for hepoxilin inactivation in vivo. wikipedia.orgwikipedia.org This enzymatic activity has been located in the cytosol fraction of fresh tissue. ebi.ac.uk In studies using mouse liver preparations, the hydrolysis of hepoxilins was significantly reduced by selective sEH inhibitors, and the activity was abolished in liver preparations from sEH knockout mice, confirming the enzyme's central role. researchgate.net

In addition to direct hydrolysis, another metabolic fate for this compound in certain biological contexts, such as psoriatic lesions, is its incorporation into phospholipids. ebi.ac.uk Studies have shown that after being transformed into TrXB3, both HxB3 and TrXB3 can be esterified into membrane phospholipids, particularly phosphatidylcholine and phosphatidylethanolamine. ebi.ac.uk

The table below summarizes the key enzymes and products involved in the degradation of this compound.

Table 1: Key Enzymes and Metabolites in this compound Degradation

Enzyme Abbreviation EC Number Substrate Product Function
Soluble Epoxide Hydrolase sEH 3.3.2.10 This compound (10R)-Trioxilin B3 Inactivation via epoxide hydrolysis. wikipedia.orgwikipedia.org

The degradation pathway can be further detailed by examining the specific compounds involved in the process.

Table 2: Detailed Compounds in the this compound Degradation Pathway

Compound Role Compound Name Abbreviation Notes
Substrate This compound HxB3 A moderately unstable epoxyalcohol derived from arachidonic acid. wikipedia.org
Primary Metabolite (10R)-Trioxilin B3 TrXB3 The stable and generally inactive tri-hydroxy product of HxB3 hydrolysis. wikipedia.orgnih.gov
Phospholipid Conjugates Phosphatidylcholine-HxB3/TrXB3 PC-HxB3/TrXB3 Formed by esterification in certain tissues like the epidermis. ebi.ac.uk

Table of Mentioned Compounds

Compound Name
This compound
(10R)-Trioxilin B3
Arachidonic acid
Hepoxilin A3
Phosphatidylcholine
Phosphatidylethanolamine
Soluble Epoxide Hydrolase

Cellular and Molecular Mechanisms of Action of 10r Hepoxilin B3

Modulation of Intracellular Ion Homeostasis

A primary mechanism through which (10R)-Hepoxilin B3 influences cellular function is by altering the balance of intracellular ions. researchgate.net This modulation is critical for signal transduction and cellular activation in response to various stimuli. The biological activities of hepoxilins are largely based on their capacity to induce changes in intracellular calcium and potassium ion concentrations. researchgate.netwur.nl

Hepoxilins are recognized for their ability to cause the mobilization of intracellular calcium ([Ca2+]i). nih.govresearchgate.net Studies on human neutrophils have demonstrated that hepoxilins can trigger a rapid and transient increase in cytosolic calcium levels. nih.govnih.govresearchgate.net This effect is primarily due to the release of calcium from intracellular stores rather than an influx from the extracellular environment. nih.govnih.gov

While much of the direct evidence for calcium release has been generated using Hepoxilin A3 (HxA3), which robustly elevates [Ca2+]i, the role of Hepoxilin B3 (HxB3) appears more nuanced. nih.govnih.govnih.gov Some evidence suggests that analogues like HxB3 may lack the intrinsic ability to release calcium on their own. nih.gov Instead, they are thought to bind to the same specific proteins as HxA3, thereby acting to block the calcium-mobilizing actions of other inflammatory mediators. nih.gov This suggests a role for (10R)-HxB3 as a modulator of calcium signaling, potentially by competing with other agonists that act on shared pathways.

Influence on Cell Signaling Cascades Related to Oxidative Stress and Apoptosis

This compound and its related compounds modulate key signaling pathways that govern cell fate decisions, particularly in the context of oxidative stress and apoptosis.

Hepoxilin A3 has demonstrated significant anti-apoptotic effects in various cell types, notably in insulinoma cells which are susceptible to oxidative stress. nih.gov The anti-apoptotic activity of HXA3 is mediated through several distinct mechanisms:

Regulation of Bcl-2 Family Proteins: HXA3 has been found to suppress the expression of the pro-apoptotic protein BAX while simultaneously upregulating the anti-apoptotic protein Bcl-2. nih.gov This shift in the BAX/Bcl-2 ratio is a critical determinant in preventing the mitochondrial pathway of apoptosis.

Inactivation of ASK1: As mentioned previously, HXA3 upregulates PP5, which in turn dephosphorylates and inactivates Apoptosis Signal-Regulating Kinase 1 (ASK1). nih.gov ASK1 is a mitogen-activated protein kinase kinase kinase (MAP3K) that, when activated by stressors like reactive oxygen species (ROS), triggers downstream signaling cascades leading to apoptosis. nih.gov By inactivating ASK1, HXA3 effectively blocks a major pathway for stress-induced cell death. nih.gov

These findings collectively indicate that HXA3 protects cells from oxidative stress and apoptosis through multiple, interconnected signaling pathways. nih.gov

In addition to its anti-apoptotic functions, Hepoxilin A3 has been observed to promote cell proliferation in certain cell lines. For instance, in insulinoma RINm5F cells, HXA3 not only prevents apoptosis but also encourages cell proliferation. nih.gov Similarly, the free acid form of HXA3 has been shown to induce proliferation in A431 and HeLa cells. fu-berlin.de In contrast, stable synthetic analogs of HXA3, such as PBT-3, have been found to induce apoptosis in the K562 chronic myelogenous leukemia (CML) cell line and inhibit the growth of K562-derived tumors in vivo. researchgate.net This suggests that the pro- or anti-proliferative effects of hepoxilins and their analogs can be highly cell-type specific.

Table 1: Effects of Hepoxilin A3 and its Analogs on Cell Proliferation and Apoptosis

CompoundCell LineEffectReference
Hepoxilin A3Insulinoma RINm5FPromotes proliferation, prevents apoptosis nih.gov
Hepoxilin A3A431, HeLaInduces proliferation fu-berlin.de
PBT-3 (HXA3 analog)K562 (CML)Induces apoptosis, inhibits growth researchgate.net

Induction of Neutrophil Extracellular Traps (NETosis)

Neutrophil extracellular traps (NETs) are web-like structures composed of DNA, histones, and granular proteins that are released by neutrophils to trap and kill pathogens. nih.govsmw.ch This process, known as NETosis, is a unique form of cell death. smw.ch Recent research has identified Hepoxilin A3 as a natural inducer of NETosis in human neutrophils. nih.govnih.gov

Studies have shown that HXA3, as well as a synthetic analog of Hepoxilin B3, PBT-3, can directly trigger the formation of NETs. nih.govnih.gov The mechanism of HXA3-mediated NETosis appears to be dose-dependent. At lower concentrations, it is dependent on the activity of NADPH oxidase, an enzyme complex responsible for generating reactive oxygen species (ROS) that are often required for NETosis. nih.gov However, at higher concentrations, HXA3 can induce NETosis through an NADPH-oxidase-independent pathway. nih.gov This discovery implicates hepoxilins as potential mediators in inflammatory conditions where excessive NET formation contributes to tissue damage, such as in the airways of cystic fibrosis patients. nih.govnih.gov

Biological Roles and Functional Implications of 10r Hepoxilin B3 in Research Models

Contribution to Epidermal Homeostasis and Barrier Function

The integrity of the epidermis as a barrier against water loss and external insults is critical for terrestrial life. uniprot.org The formation and maintenance of this barrier is a complex process involving the terminal differentiation of keratinocytes and the assembly of a specialized lipid structure known as the corneocyte lipid envelope. uniprot.orgresearchgate.net The metabolic pathway that produces (10R)-Hepoxilin B3 is now understood to be a key player in this process. rupress.org This pathway involves the sequential action of two key enzymes: 12R-lipoxygenase (12R-LOX) and epidermal lipoxygenase-3 (eLOX3). rupress.orgresearchgate.net

The 12R-LOX–eLOX3 pathway is integral to the terminal differentiation of keratinocytes, the primary cells of the epidermis. rupress.orgresearchgate.net Studies have shown that both 12R-LOX and eLOX3 are located in the stratum granulosum, the epidermal layer where terminal differentiation is prominent. researchgate.netresearchgate.net Deficiencies in this enzymatic pathway lead to abnormal epidermal differentiation. altmeyers.org Research indicates that hepoxilin-like compounds, produced through the action of 12R-LOX and eLOX3, play a role in regulating this process. researchgate.net For instance, the terminal product of the 12R-LOX/eLOX-3 pathway, 9R,10R,13R-TriHOME, has been shown to increase the protein levels of key differentiation markers such as Involucrin (Ivl) and Keratin 10 (Krt10) in vitro. cardiff.ac.uk Furthermore, this pathway may exert its effects by activating peroxisome proliferator-activated receptors (PPARs), which are known regulators of keratinocyte differentiation and lipid metabolism. cardiff.ac.uknih.gov

Enzyme/PathwayFunction in KeratinocytesKey FindingsCitations
12R-LOX/eLOX3 PathwayRegulates terminal differentiationDeficiency leads to abnormal epidermal differentiation. The pathway is localized to the stratum granulosum. rupress.orgresearchgate.netresearchgate.netaltmeyers.org
9R,10R,13R-TriHOME (Pathway Product)Promotes differentiationIncreases protein levels of differentiation markers Involucrin (Ivl) and Keratin 10 (Krt10). cardiff.ac.uk
PPARs (Potential Target)Transcriptional regulation of differentiationHepoxilin-type products are hypothesized to activate PPARs, which in turn regulate genes involved in differentiation. cardiff.ac.uknih.gov

A critical function of the 12R-LOX/eLOX3 pathway is its role in the formation of the corneocyte lipid envelope (CLE), a structure essential for the skin's water barrier. uniprot.orggrantome.com This process involves a unique class of epidermal ceramides (B1148491) known as esterified omega-hydroxyacyl-sphingosine (EOS). wikipedia.orguniprot.org In this multi-step pathway, the essential fatty acid linoleate (B1235992), which is esterified to the omega-hydroxyl group of the ceramide, is the initial substrate. uniprot.orggrantome.com

The sequential enzymatic action is as follows:

12R-LOX first oxygenates the linoleate portion of the EOS ceramide to form a 9R-hydroperoxy derivative. wikipedia.orguniprot.org

eLOX3 , which functions as a hydroperoxide isomerase, then converts this intermediate into specific epoxyalcohol and epoxy-ketone derivatives. uniprot.orguniprot.org

This oxygenation of the linoleate moiety is a crucial signaling step. nih.gov It is proposed to facilitate the subsequent hydrolysis of the oxidized linoleate, freeing the ω-hydroxyl group of the ceramide. nih.govgrantome.com This free hydroxyl group can then be covalently attached to proteins on the surface of corneocytes, a final step that seals the lipid envelope and completes the water barrier. uniprot.orgnih.govgrantome.com In mouse models deficient in 12R-LOX, there is a near-total absence of these protein-bound ω-hydroxyceramides, leading to a severely compromised CLE, increased fragility of cornified envelopes, and fatal transepidermal water loss after birth. rupress.orguniprot.orgresearchgate.net

The critical role of the 12R-LOX/eLOX3 pathway in epidermal barrier function is underscored by the discovery that inactivating mutations in the genes encoding these enzymes, ALOX12B and ALOXE3 respectively, are a cause of autosomal recessive congenital ichthyosis (ARCI). rupress.orgresearchgate.netgrantome.com ARCI is a group of genetic skin disorders characterized by abnormal scaling of the skin, redness, and a defective skin barrier. altmeyers.orguniprot.org

Mutations in either ALOX12B or ALOXE3 disrupt the sequential oxygenation of EOS ceramides, impairing the formation of the corneocyte lipid envelope. researchgate.netnih.govaltmeyers.org This genetic defect in hepoxilin formation is considered responsible for the scaly skin phenotype observed in this form of ichthyosis. researchgate.netnih.gov Because a mutation in either gene produces a similar clinical outcome, it provided strong genetic evidence that the two enzymes function together in the same metabolic pathway. nih.gov The resulting deficiency in the proper processing of epidermal lipids leads to a loss of the skin's water barrier integrity, causing the characteristic symptoms of ichthyosis, such as dehydration and excessive scaling. altmeyers.orgtaylorandfrancis.com

GeneEncoded ProteinRole in EpidermisAssociated DisorderCitations
ALOX12B12R-lipoxygenase (12R-LOX)Initiates oxygenation of linoleate in EOS ceramides.Autosomal Recessive Congenital Ichthyosis (ARCI) rupress.orgresearchgate.netaltmeyers.orggrantome.com
ALOXE3epidermal Lipoxygenase-3 (eLOX3)Converts 12R-LOX product into epoxyalcohol derivatives (hepoxilins).Autosomal Recessive Congenital Ichthyosis (ARCI) researchgate.netaltmeyers.orgtaylorandfrancis.commedlineplus.gov

Roles in Immunological and Inflammatory Processes

Beyond its structural role in the epidermis, the hepoxilin pathway, including the generation of this compound, is actively involved in modulating immune responses and inflammation. researchgate.netnih.gov Hepoxilins are considered novel inflammatory mediators, with their pathway being activated during inflammation and infection. researchgate.netnih.gov Dramatically elevated levels of hepoxilins and their metabolites, trioxilins, have been found in psoriatic lesions, suggesting a role in inflammatory skin diseases. hmdb.cacore.ac.uknih.gov

In vitro studies have demonstrated that hepoxilins have potent effects on neutrophils, which are key cells of the innate immune system. researchgate.netnih.gov A primary action of hepoxilins is the mobilization of intracellular calcium in human neutrophils. researchgate.netnih.gov This increase in cytosolic calcium is a critical signal for many neutrophil functions. Furthermore, hepoxilins are potent chemoattractants, meaning they can stimulate the directed migration (chemotaxis) of neutrophils towards a site of inflammation. researchgate.netnih.gov For example, Hepoxilin A3 has been identified as a pathogen-elicited epithelial chemoattractant that drives neutrophils across epithelial barriers. wikipedia.orgnih.gov This suggests that hepoxilins like this compound, produced in tissues like the skin, can recruit immune cells to combat infections or respond to injury. researchgate.net

Effect on NeutrophilsMechanism/ObservationCitations
Calcium MobilizationCauses release of calcium from intracellular stores. researchgate.netnih.gov
ChemotaxisPotently stimulates directed migration of neutrophils. researchgate.netnih.gov

Research in animal models has implicated hepoxilins in the sensitization of pain pathways during inflammation. researchgate.netnih.gov Specifically, Hepoxilin A3 and Hepoxilin B3 have been shown to be responsible for inflammatory hyperalgesia (an increased sensitivity to painful stimuli) and tactile allodynia (pain resulting from a normally non-painful stimulus) in mouse models of skin inflammation. wikipedia.orgwikiwand.com The proposed mechanism involves the release of hepoxilins in the spinal cord, where they directly activate specific ion channels on sensory neurons known as TRPV1 and TRPA1. wikipedia.org Activation of these receptors augments the perception of pain. wikipedia.org Studies in rats also suggest that the production of hepoxilins in the spine, mediated by the enzyme Aloxe3, is involved in inflammation-induced hyperalgesia. wikipedia.orguniprot.org

Response to Bacterial and Pathogen Infection

Hepoxilins, including this compound (HxB3), are increasingly recognized as novel mediators in the inflammatory response to pathogens. researchgate.net In vitro studies have demonstrated that hepoxilins can induce the mobilization of intracellular calcium in human neutrophils and stimulate their chemotaxis, which are crucial events in the innate immune response to bacterial infection. researchgate.net The hepoxilin pathway is activated during inflammatory conditions, such as those arising from pathogen infection. researchgate.net

The innate immune system relies on pattern recognition receptors (PRRs) to detect unique bacterial products and initiate a pro-inflammatory response. nih.gov Eicosanoids, a class of lipid signaling molecules that includes hepoxilins, play a significant role in allowing innate immune cells to respond rapidly to bacterial invaders. nih.gov For instance, in response to infection with Neisseria gonorrhoeae, contact between the bacteria and endocervical cells stimulates the production of Hepoxilin A3 (HxA3), which in turn drives the migration of neutrophils to the site of infection. researchgate.net This response can be further amplified by neutrophil-derived leukotriene B4 (LTB4). researchgate.net

Chronic bacterial pathogens have developed mechanisms to evade the host's immune response, often leading to the formation of granulomas where bacteria can persist. nih.gov The host, in turn, employs various immunological mechanisms to combat these pathogens. lumenlearning.com For example, macrophages can be activated by cytokine signals to produce nitric oxide, which is hostile to intracellular bacteria. lumenlearning.com The role of (10R)-HxB3 in these complex host-pathogen interactions is an area of ongoing investigation.

It is important to note that while the focus here is on bacterial and pathogen infection, the inflammatory response is a complex process involving a multitude of cellular and molecular players. The contribution of (10R)-HxB3 is part of a larger network of signaling events that orchestrate the body's defense against invading microorganisms.

Metabolic Regulatory Functions

This compound and its isomer, Hepoxilin A3 (HxA3), have been shown to influence insulin (B600854) secretion from pancreatic β-cells. nih.govwikipedia.org Pancreatic β-cells are responsible for producing and secreting insulin to regulate blood glucose levels. nih.gov These cells are organized within the islets of Langerhans and respond to changes in blood glucose by releasing insulin through a process of regulated exocytosis. nih.gov

Early research identified that HxA3 and HxB3 could stimulate the release of insulin from isolated rat pancreatic islets in a glucose-dependent manner. nih.govwikipedia.org However, these effects were observed at relatively high concentrations of hepoxilins. wikipedia.org The physiological relevance of this direct stimulation of insulin secretion in intact organisms remains to be fully elucidated. wikipedia.org

Interestingly, pancreatic β-cells have a lower capacity to scavenge reactive oxygen species, making them susceptible to oxidative stress and apoptosis. nih.gov Research on the precursor of hepoxilins, 12(S)-hydroperoxyeicosatetraenoic acid (12(S)-HpETE), has shown that it can induce apoptosis in insulinoma cells. In contrast, HxA3 has been found to protect these cells from apoptosis and even promote cell proliferation. nih.gov This protective effect is mediated through multiple signaling pathways, including the upregulation of the anti-apoptotic protein Bcl-2 and the induction of the anti-apoptotic 12(S)-lipoxygenase (12(S)-LOX). nih.gov

It is worth noting that the functionality of pancreatic β-cells can be heterogeneous, with some cells being more responsive to glucose stimulation than others. frontiersin.org Furthermore, studies have shown that in the early stages of type 2 diabetes, the impaired function of β-cells may not be due to irreversible cell loss but rather to metabolic stress, which can be reversed. diabetes.org The potential role of (10R)-HxB3 in these processes of β-cell protection and function is an area of active research.

This compound, along with HxA3, plays a significant role in the process of adipocyte differentiation, the process by which preadipocytes mature into fat cells. nih.gov This function is closely linked to the activity of the enzyme epidermis-type lipoxygenase 3 (eLOX3), which converts hydroperoxy fatty acid intermediates into hepoxilins. nih.gov

Research has demonstrated that eLOX3 activity is necessary for the differentiation of 3T3-L1 preadipocytes, a commonly used cell line model for studying adipogenesis. nih.gov During the initial stages of this differentiation process, there is a transient increase in the production of hepoxilins. nih.gov Furthermore, knocking down the expression of eLOX3 has been shown to abolish the differentiation of these cells. nih.gov

The mechanism by which hepoxilins promote adipocyte differentiation involves their ability to bind to and activate the peroxisome proliferator-activated receptor γ (PPARγ). nih.gov PPARγ is a key nuclear receptor that acts as a master regulator of adipogenesis by initiating the expression of genes required for fat cell development. nih.govwikipedia.org Both HxA3 and HxB3 have been shown to potentiate insulin-stimulated glucose uptake in differentiated 3T3-L1 adipocytes to a level comparable to the synthetic PPARγ agonist rosiglitazone. nih.gov

The involvement of the ALOXE3 enzyme, which is responsible for producing hepoxilins, in adipocyte differentiation has been further supported by studies in both human and rat models. uniprot.orguniprot.org These findings suggest that the (10R)-HxB3-mediated activation of PPARγ is a crucial step in the intricate process of adipocyte formation.

Cardiovascular System Research: Platelet Physiology and Vascular Permeability

Research into the cardiovascular effects of hepoxilins has revealed their involvement in platelet physiology and the regulation of vascular permeability.

In the context of platelet physiology, a stable analogue of hepoxilin, PBT-3, has been shown to inhibit primary platelet-related hemostasis in whole human blood. nih.govnih.gov This effect was observed as a prolonged closure time in an in vitro system that simulates platelet plug formation. nih.gov

Regarding vascular permeability, HxA3 has been demonstrated to increase the permeability of rat skin in vivo. nih.gov This effect, which allows for the leakage of plasma components into the surrounding tissue, is a hallmark of inflammation. The increase in vascular permeability was found to be both time- and concentration-dependent. nih.gov Another study has indicated that (10R)-HxB3 can stereospecifically enhance the vascular permeability induced by platelet-activating factor. core.ac.uk

The enzyme ALOXE3, which synthesizes hepoxilins, is expressed in endothelial cells. researchgate.net It is proposed that ALOXE3 may play a role in modulating endothelial tight junctions and preserving the integrity of the endothelium by diverting the metabolism of certain fatty acid hydroperoxides away from barrier-disrupting products and towards the formation of hepoxilins. researchgate.netresearchgate.net

Potential Neurobiological Implications

The presence and activity of hepoxilins have been documented in the brain, suggesting potential neurobiological roles. researchgate.netnih.gov Electrophysiological studies on hippocampal CA1 neurons have shown that HxA3 can have both excitatory and inhibitory effects. nih.gov These include lowering the spike threshold and decreasing spike frequency adaptation, as well as causing membrane hyperpolarization and increasing inhibitory postsynaptic potentials. nih.gov

In the context of nerve injury, research has indicated that HxA3 can enhance nerve growth factor-dependent neurite regeneration in rat superior cervical ganglion neurons after axotomy in vitro. nih.gov This suggests a potential role for hepoxilins in neuronal repair processes.

Furthermore, studies in rats have implicated the production of hepoxilins in the spinal cord in the development of inflammatory tactile allodynia, a state of increased sensitivity to pain. wikipedia.orguniprot.org The enzyme ALOXE3, responsible for hepoxilin synthesis, appears to be involved in this process. wikipedia.org

Role in Cellular Protection against Oxidative Stress

This compound and its related compounds are implicated in cellular responses to oxidative stress. Oxidative stress arises from an imbalance between the production of reactive oxygen species and the cell's ability to detoxify these reactive intermediates.

Research has shown that under conditions of persistent oxidative stress, the formation of HxA3 can occur. nih.gov This is particularly relevant in cellular systems that lack sufficient hydroperoxide-reducing enzymes like glutathione (B108866) peroxidases. nih.gov In turn, HxA3 has been found to upregulate the expression of phospholipid hydroperoxide glutathione peroxidase (PHGPx), an enzyme that plays a crucial role in protecting cells from oxidative damage. nih.gov This suggests that the formation of HxA3 and the subsequent upregulation of PHGPx may represent a compensatory defense mechanism to maintain cell viability and function under oxidative stress. nih.gov

In pancreatic β-cells, which are particularly vulnerable to oxidative stress, HxA3 has been shown to protect against apoptosis induced by its precursor, 12(S)-HpETE. nih.gov HxA3 achieves this by upregulating the anti-apoptotic protein Bcl-2 and inducing the anti-apoptotic enzyme 12(S)-LOX through the recruitment of heat shock protein 90 (HSP90). nih.gov Additionally, HxA3 upregulates protein phosphatase 5 (PP5), which counteracts oxidative stress-induced apoptosis by dephosphorylating and inactivating apoptosis signal-regulating kinase 1 (ASK1). nih.gov These findings highlight a multifaceted role for hepoxilins in protecting cells from the detrimental effects of oxidative stress. nih.gov

Data Tables

Table 1: Investigated Biological Roles of this compound and Related Hepoxilins

Biological Process Model System Key Findings References
Response to Infection Human neutrophils, Endocervical cells Stimulates neutrophil chemotaxis and calcium mobilization. researchgate.net
Mediates neutrophil migration in response to N. gonorrhoeae. researchgate.net
Insulin Secretion Isolated rat pancreatic islets Stimulates insulin release in a glucose-dependent manner. nih.govwikipedia.org
Insulinoma RINm5F cells Protects against oxidative stress-induced apoptosis. nih.gov
Adipocyte Differentiation 3T3-L1 preadipocytes Promotes differentiation via PPARγ activation. nih.gov
Potentiates insulin-stimulated glucose uptake. nih.gov
Vascular Permeability Rat skin Increases vascular permeability. nih.govcore.ac.uk
Platelet Physiology Human whole blood (in vitro) Stable analogue (PBT-3) inhibits platelet-related hemostasis. nih.govnih.gov
Neurobiology Rat hippocampal neurons Modulates neuronal excitability. nih.gov
Rat superior cervical ganglion neurons Enhances neurite regeneration after injury. nih.gov
Rat spinal cord Implicated in inflammatory pain sensitivity. wikipedia.orguniprot.org
Cellular Protection Insulinoma RINm5F cells Upregulates anti-apoptotic proteins and enzymes. nih.gov

Synthetic Chemistry and Analog Development for 10r Hepoxilin B3 Research

Stereoselective Total Synthesis of (10R)-Hepoxilin B3 and its Epimers

The total synthesis of hepoxilins, including this compound and its epimers, is a complex challenge due to the molecule's multiple stereocenters and chemically sensitive functional groups, such as the epoxide and conjugated double bonds. Researchers have developed several stereoselective routes to overcome these hurdles, enabling access to pure enantiomers for biological evaluation.

One notable strategy utilizes a convergent approach, where key fragments of the molecule are synthesized separately and then combined. For instance, a central functionalized fragment can be elongated by successive condensations at both ends. researchgate.net The stereochemistry is often controlled through the use of chiral catalysts or starting materials derived from the chiral pool. Key steps in these syntheses frequently include:

Asymmetric Epoxidation: Sharpless asymmetric epoxidation is a common method to introduce the epoxide with a specific stereochemistry. The chirality of the diepoxide controller used determines which enantiomer of the hepoxilin is ultimately produced. researchgate.net

Wittig Reaction: This reaction is often employed to form the carbon-carbon double bonds with control over their geometry (cis or trans).

Sonogashira Coupling: This cross-coupling reaction is used to connect different carbon fragments, particularly in the construction of the carbon backbone before the final reduction of triple bonds.

Partial Hydrogenation: Lindlar's catalyst is typically used for the stereoselective reduction of alkyne precursors to form the required Z (cis) double bonds present in the natural molecule. researchgate.net

By carefully selecting the sequence of reactions and the chirality of the reagents, chemists can synthesize not only the natural this compound but also its (10S)-epimer and other related stereoisomers. researchgate.net This allows for detailed structure-activity relationship (SAR) studies, helping to determine which stereochemical features are essential for biological activity.

Design and Preparation of Stable Hepoxilin Analogues (PBTs) for Research

A significant limitation in studying the biological effects of natural hepoxilins like this compound is their chemical and metabolic instability. The allylic epoxide group is susceptible to rapid hydrolysis by epoxide hydrolases in biological systems, leading to inactive triol metabolites (Trioxilins). nih.gov To address this, chemically stable analogues have been designed and synthesized to serve as invaluable tools for in vivo and in vitro research. nih.govnih.gov

Structural Modifications for Enhanced Biological Stability

The primary strategy for enhancing stability involves replacing the labile epoxide moiety with a more robust functional group that mimics its size and shape. The most successful and widely used modification is the substitution of the 11,12-epoxide with a cyclopropyl (B3062369) group. nih.gov This substitution results in a class of compounds referred to as PBTs (a designation for these specific hepoxilin analogues). nih.gov

The cyclopropane (B1198618) ring is isosteric to the epoxide ring but is significantly more resistant to enzymatic and chemical degradation. This modification provides the molecule with the necessary stability for systemic administration in animal models, allowing for the investigation of its long-term biological effects. nih.gov The synthesis of these PBT analogues, such as PBT-3 (the analogue corresponding to HxB3), follows synthetic routes similar to those for the natural compounds, but incorporates steps to form the cyclopropyl group instead of the epoxide. nih.gov

Antagonistic and Agonistic Properties of Analogues in Mechanistic Studies

The stable PBT analogues have been instrumental in elucidating the mechanisms of hepoxilin action. Interestingly, while structurally similar to the natural compounds, the PBTs primarily act as antagonists of hepoxilin signaling. nih.govnih.gov

For example, PBTs have been shown to inhibit the mobilization of intracellular calcium that is normally triggered by natural hepoxilins like HxA3. nih.gov They achieve this by competing with the natural ligands for binding to specific cell surface receptors. nih.gov By blocking these receptors without activating them, PBTs allow researchers to probe the physiological consequences of inhibiting the hepoxilin pathway.

The antagonistic properties of these analogues have revealed roles for hepoxilins in various processes that were difficult to study using the unstable natural compounds. These studies have shown that blocking hepoxilin action with PBTs can have anti-inflammatory, anti-thrombotic, and anti-cancer effects in animal models, highlighting the therapeutic potential of targeting this pathway. nih.govnih.govnih.gov PBT-3, the analogue of HxB3, has been identified as a particularly potent antagonist in certain assays, such as inhibiting platelet aggregation induced by thromboxane (B8750289) agonists. nih.gov

AnalogueRelationship to HxB3Primary PropertyKey Mechanistic Use
PBT-3 Stable cyclopropyl analogueAntagonistInvestigating the role of HxB3 signaling in platelet aggregation and inflammation by blocking its receptor. nih.gov
PBT-4 Stable cyclopropyl analogue (epimer of PBT-3)AntagonistUsed in structure-activity relationship studies to understand stereochemical requirements for receptor binding. nih.gov

Preparation of Labeled (Deuterium and Tritium) Hepoxilin B3 for Mechanistic Studies

Isotopically labeled versions of this compound are essential for a variety of mechanistic studies, including metabolism, receptor binding assays, and quantifying endogenous levels. nih.govprinceton.edu Deuterium (B1214612) (²H) and tritium (B154650) (³H) are the most common isotopes used for this purpose.

The synthesis of labeled hepoxilins often involves modifying the established total synthesis routes to introduce the isotope at a specific, non-exchangeable position. Common methods include:

Reduction with Labeled Reagents: A key step in many hepoxilin syntheses is the partial reduction of a triple bond to a cis-double bond. By using deuterium gas (D₂) or tritium gas (T₂) with a catalyst like Lindlar's, the isotope can be incorporated stereospecifically across the double bond. A selective tritiation of a hepoxilin B3 methyl ester precursor has been described to create [³H₆]-hepoxilin B3. researchgate.net

Use of Labeled Building Blocks: The synthesis can start with smaller, isotopically labeled precursor molecules that are then incorporated into the final hepoxilin structure.

Reduction of a Ketone: Introducing an isotopic label can be achieved by reducing a ketone precursor with a labeled reducing agent, such as sodium borodeuteride (NaBD₄) or sodium borotritide (NaBT₄).

Tritiated hepoxilins are particularly valuable for high-sensitivity applications like radioligand binding assays to characterize receptor affinity and density. nih.gov Deuterated hepoxilins serve as ideal internal standards for quantification by mass spectrometry, allowing for accurate measurement of HxB3 levels in complex biological samples. nih.gov

Development of Chemical Probes for Receptor and Enzyme Investigations

To identify and characterize the specific proteins that this compound interacts with, such as its receptors and metabolic enzymes, researchers develop chemical probes. nih.govolemiss.edu These probes are based on the hepoxilin structure but are modified to include a reporter tag or a reactive group.

The design of a chemical probe based on this compound would involve several key considerations:

Preservation of Binding: The modification should be made at a position on the hepoxilin molecule that does not interfere with its binding to the target protein. This often requires prior knowledge of the molecule's structure-activity relationship.

Linker Arm: A linker or spacer is often inserted between the hepoxilin scaffold and the tag to ensure the tag does not sterically hinder the interaction with the target protein.

Reporter Tag or Reactive Group:

Affinity-Based Probes: These probes include tags like biotin (B1667282) for pull-down experiments (to isolate the target protein) or fluorescent dyes (like fluorescein (B123965) or rhodamine) for visualizing the location of the target in cells or tissues.

Activity-Based Probes (ABPs): These probes contain a reactive group (an "electrophilic warhead") that forms a covalent bond with a nearby reactive amino acid residue in the target protein's active or binding site. This allows for durable labeling and easier identification of the target protein.

While the development of specific chemical probes for this compound is a specialized area of research, the general principles are well-established for other lipid mediators. Such tools would be invaluable for definitively identifying the hepoxilin receptors and enzymes that have been proposed based on functional studies with antagonists. nih.govnih.gov

Analytical Methodologies in 10r Hepoxilin B3 Research

Advanced Chromatography and Mass Spectrometry Techniques

Chromatography coupled with mass spectrometry stands as the cornerstone for the analysis of (10R)-Hepoxilin B3, providing the requisite sensitivity and specificity.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Qualitative and Quantitative Analysis

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is a pivotal technique for both the qualitative identification and quantitative measurement of this compound and its metabolites. creative-proteomics.com This method offers high sensitivity and is well-suited for analyzing these non-volatile compounds. creative-proteomics.com

For qualitative analysis, HPLC separates this compound from other components in a sample, after which mass spectrometry provides a mass-to-charge ratio (m/z) and fragmentation pattern, which serve as a molecular fingerprint for identification. For instance, in the analysis of arachidonic acid metabolites, HPLC coupled with electrospray mass spectrometry in the negative ion mode has been used to identify a prominent mass of 335 for hepoxilins. pnas.org

Quantitative analysis by HPLC-MS often employs an external standard method with internal standard correction for enhanced accuracy. creative-proteomics.com This approach involves creating a calibration curve with known concentrations of a this compound standard. The use of liquid chromatography coupled with triple quadrupole mass spectrometers (LC-MS/MS) provides high sensitivity for absolute quantification. creative-proteomics.com For example, LC-MS/MS analysis has been used to quantify the levels of intact hepoxilin A3 in cell culture supernatants, demonstrating the establishment of a concentration gradient. pnas.org The technique is also crucial for studying the enzymatic hydrolysis of hepoxilins to their corresponding trioxilins. nih.govuzh.ch

The general workflow for HPLC-MS analysis includes sample preparation, chromatographic separation, mass spectrometric detection, and data analysis. A typical HPLC separation might use a reversed-phase C18 column with a gradient elution of acetonitrile (B52724) and water containing a small percentage of formic acid to improve ionization. biologists.com

Table 1: HPLC-MS Parameters for Hepoxilin Analysis

Parameter Description
Column Spherisorb ODS2 (5 μm, 25 cm x 0.46 cm) biologists.com
Mobile Phase Acetonitrile and 0.01% formic acid biologists.com
Gradient Linear gradient from 20:80 to 80:20 (v/v) over 45 minutes biologists.com
Flow Rate 1 ml/min biologists.com
Detection Mass spectrometry (e.g., electrospray ionization in negative ion mode) pnas.org

This table provides an example of typical HPLC-MS conditions used for the separation of hepoxilins.

Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Elucidation and Metabolite Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the structural elucidation and profiling of this compound and other metabolites in the 12-lipoxygenase pathway. nih.govmdpi.com This technique is particularly useful for volatile compounds or those that can be made volatile through derivatization. chemrxiv.org

For structural analysis, this compound is often converted into a more volatile derivative, such as a methyl ester trimethylsilyl (B98337) (ME-TMS) ether. core.ac.uk The derivatized compound is then introduced into the gas chromatograph, where it is separated from other components based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, which generates a mass spectrum based on the fragmentation pattern of the molecule. This fragmentation pattern is unique to the molecule's structure and can be used for its identification. For example, the EI mass spectrum of the ME-TMS derivative of Hepoxilin B3 shows characteristic fragments at m/z 422 (M+), 407 ([M-15]+), 391 ([M-31]+), 311, 282, and 269, which are consistent with its structure. core.ac.uk

GC-MS is also instrumental in metabolite profiling, allowing for the simultaneous detection of multiple compounds from the 12-lipoxygenase pathway, such as 12-hydroxyeicosatetraenoic acid (12-HETE), 12-oxo-eicosatetraenoic acid, and various trioxilins. nih.govnih.gov This comprehensive analysis provides a snapshot of the metabolic state of a biological system. To achieve this, samples are typically subjected to reversed-phase and straight-phase HPLC for initial separation, followed by GC-MS analysis of the collected fractions. nih.gov

Table 2: GC-MS Derivatization and Analysis of Hepoxilin B3

Step Procedure Purpose
Derivatization Conversion to methyl ester trimethylsilyl (ME-TMS) ether. core.ac.uk Increases volatility for GC analysis.
GC Separation Use of a fused silica (B1680970) capillary column (e.g., TRB-1). core.ac.uk Separates the derivatized HxB3 from other compounds.
MS Detection Electron impact (EI) ionization mode. core.ac.uk Generates a characteristic fragmentation pattern for structural identification.
Selected Ion Monitoring Monitoring for specific ions like m/z 73, 269, 282, and 311. core.ac.uk Enhances sensitivity and specificity for HxB3 detection.

This table outlines the key steps in the GC-MS analysis of Hepoxilin B3.

Stereoselective Separation Techniques (e.g., Chiral HPLC) for Enantiomeric Analysis

The biological activity of hepoxilins can be highly dependent on their stereochemistry. Therefore, analytical methods that can distinguish between different enantiomers are crucial. Chiral High-Performance Liquid Chromatography (Chiral HPLC) is a primary technique for the stereoselective separation and analysis of this compound and its isomers. nih.govresearchgate.net

This technique utilizes a chiral stationary phase (CSP) that interacts differently with the enantiomers of a compound, leading to their separation. rsc.org For hepoxilins, a cellulose (B213188) trisdimethylphenylcarbamate chiral stationary phase (Chiracel OD) has been successfully used in the normal-phase mode. nih.gov To enhance detection, hepoxilins are often derivatized with a fluorescent tag, such as 9-anthryldiazomethane (B78999) (ADAM), to form fluorescent anthryl esters. nih.govresearchgate.net This allows for highly sensitive detection of the separated enantiomers.

A method for separating racemic hepoxilin analogs involves applying the mixture to a chiral phase HPLC column and eluting with a solvent mixture of an alkane and an alcohol, such as hexanes and n-butanol. google.com The ratio of the solvents is critical for achieving good separation. google.com This methodology is vital for determining the specific stereoisomer produced in biological systems and for understanding the structure-activity relationships of these molecules. nih.gov

Methodologies for Profiling Hepoxilins and Trioxilins in Complex Biological Matrices

Analyzing this compound and related compounds in complex biological matrices like tissues and biofluids presents significant challenges due to their low concentrations and the presence of interfering substances. core.ac.uk Effective methodologies for profiling these lipids typically involve a multi-step process of extraction, purification, and analysis.

A common approach begins with solid-phase extraction (SPE) to isolate the lipids from the biological sample. core.ac.uk C18 silica cartridges are frequently used for this purpose. pnas.orgbiologists.com Following extraction, the sample is often subjected to one or more rounds of HPLC for further purification and separation. core.ac.uk For instance, a combination of reversed-phase and straight-phase HPLC can be employed to separate different classes of eicosanoids. core.ac.uk

Finally, the purified fractions are analyzed by mass spectrometry, either coupled to HPLC (LC-MS) or GC (GC-MS), for identification and quantification. core.ac.uk The use of internal standards, such as isotopically labeled versions of the analytes, is highly recommended for accurate quantification in complex matrices. core.ac.uk For example, to analyze hepoxilins and trioxilins in psoriatic scales, samples were extracted, separated by HPLC, and then derivatized for GC-MS analysis, with quantification performed using stable isotope-labeled internal standards. core.ac.uk

Considerations for Sample Preparation and Stability in Research Assays

The inherent instability of hepoxilins, including this compound, necessitates careful consideration of sample preparation and handling to ensure the accuracy and reliability of research findings. iiarjournals.org Hepoxilins are susceptible to degradation under acidic conditions and can be enzymatically hydrolyzed to their corresponding trioxilins. biologists.comwikipedia.org

To minimize degradation, samples should be processed promptly and at low temperatures. sci-hub.se The extraction process often involves immediate centrifugation and the addition of organic solvents like methanol (B129727) to stop enzymatic activity. sci-hub.secore.ac.uk Acidification, when necessary for extraction, should be done carefully to a specific pH, for example, pH 3.5 with acetic acid. biologists.com

For storage, samples are typically dried under a stream of nitrogen and kept at very low temperatures, such as -80°C, until analysis. biologists.comsci-hub.se The choice of solvents and reagents is also critical, with high-purity or HPLC-grade solvents being essential to avoid contamination. biologists.com When preparing standards, such as converting hepoxilin A3 to trioxilin A3 for use as a standard, controlled acidification followed by freeze-drying and storage at -80°C is a common procedure. biologists.com The use of stable analogs, like PBT-3 for hepoxilin B3, can be advantageous in studies where the instability of the natural compound is a limiting factor. biologists.comiiarjournals.org

Table of Compounds

Compound Name Abbreviation
This compound HxB3
Hepoxilin A3 HxA3
Trioxilin A3 TrxA3
Trioxilin B3 TrXB3
12-hydroxyeicosatetraenoic acid 12-HETE
12-oxo-eicosatetraenoic acid
9-anthryldiazomethane ADAM
PBT-3
Acetonitrile
Formic acid
Hexanes
n-butanol
Methanol

Future Directions and Emerging Research Avenues for 10r Hepoxilin B3

Deeper Elucidation of Stereospecific Biological Activities

A critical gap in the current understanding of hepoxilins lies in the precise biological roles of their different stereoisomers. Early research often did not define the R versus S chirality of the hydroxyl group at the C10 position. wikipedia.org However, evidence suggests that the biosynthesis of HxB3 is an enzymatic and stereoselective process, with human epidermis preferentially synthesizing one of the two possible 10-hydroxy epimers. nih.govnih.gov This enzymatic control implies that the (10R) and (10S) isomers may have distinct biological functions.

Future research must focus on the direct comparative analysis of chemically synthesized, pure (10R)-HxB3 and (10S)-HxB3. nih.gov These studies should systematically evaluate and compare their potency and efficacy across a range of biological assays relevant to hepoxilin activity. This includes examining their differential effects on neutrophil chemotaxis, calcium mobilization in various cell types, insulin (B600854) release from pancreatic islets, and activation of sensory neurons. wikipedia.orgnih.gov Such studies will be crucial for determining whether one isomer is more active, if they have opposing effects, or if they signal through different pathways, thereby clarifying the specific contribution of the (10R) configuration to cellular responses.

Research FocusObjectiveKey MethodologiesPotential Impact
Comparative Biological AssaysTo determine the unique or differential effects of (10R)-HxB3 versus (10S)-HxB3.Neutrophil migration assays, intracellular calcium imaging, insulin secretion measurements from pancreatic islets, patch-clamp electrophysiology on sensory neurons.Clarification of the primary active isomer and its specific role in inflammation, diabetes, and pain.
Stereospecific MetabolismTo investigate if (10R)-HxB3 and (10S)-HxB3 are metabolized differently in vivo.Incubation of pure isomers with tissue homogenates or cell cultures, followed by LC-MS/MS analysis of metabolites.Understanding the metabolic fate and potential generation of distinct bioactive downstream products for each isomer.

Identification and Characterization of Novel Receptors and Signaling Partners

While hepoxilins are known to exert significant biological effects, a dedicated, high-affinity cell surface receptor has not yet been definitively identified. nih.gov Specific binding of radiolabeled hepoxilin to a protein in human neutrophils has been demonstrated, but the identity of this protein remains elusive. researchgate.net In some contexts, such as pain perception, HxB3 has been shown to directly activate known ion channels like TRPV1 and TRPA1. wikipedia.org This suggests that HxB3 may act through multiple, distinct molecular targets.

A primary goal for future research is the unequivocal identification and characterization of the putative hepoxilin receptor(s). Modern proteomic and genetic approaches, such as affinity chromatography using a (10R)-HxB3-linked matrix, yeast two-hybrid screens, and photoaffinity labeling, can be employed to isolate and identify binding partners from responsive cell types. Once candidate receptors are identified, their binding affinity and specificity for (10R)-HxB3 must be validated. Subsequent research should focus on elucidating the downstream signaling cascades, including identifying associated G-proteins, second messengers, and effector enzymes that are activated upon (10R)-HxB3 binding.

Research ApproachTechniquesExpected Outcome
Receptor IdentificationAffinity chromatography, photoaffinity labeling, expression cloning, CRISPR screening.Isolation and identification of specific high-affinity (10R)-HxB3 binding proteins.
Signaling Pathway AnalysisReceptor reconstitution in model cell lines, G-protein activation assays, second messenger quantification (e.g., cAMP, IP3), phosphoproteomics.Characterization of the complete signaling cascade from receptor binding to cellular response.
Validation of Known TargetsElectrophysiological studies on cells expressing TRPV1/TRPA1, binding assays with purified channels.Confirmation and detailed characterization of direct interactions with ion channels.

Advanced In Vitro and In Vivo Model Systems for Mechanistic Studies

Much of the foundational research on HxB3 has been conducted using cultured cell lines, primary cells, and conventional animal models. wikipedia.orgnih.gov While invaluable, these systems can have limitations, such as species-specific differences in metabolism and response, and the lack of a complex tissue microenvironment. wikipedia.org To overcome these hurdles and gain a more physiologically relevant understanding of (10R)-HxB3's function, the development and application of more sophisticated model systems are essential.

Future in vitro work should move towards three-dimensional (3D) models, such as organoids (e.g., skin, pancreatic, or intestinal) and microfluidic "organ-on-a-chip" platforms. mdpi.commaastrichtuniversity.nl These systems better recapitulate the architecture and cellular heterogeneity of native tissues, allowing for more accurate mechanistic studies. For in vivo research, the creation of tissue-specific or inducible knockout mice for key enzymes in the hepoxilin synthesis pathway, like ALOXE3, will enable precise dissection of the role of endogenously produced HxB3 in specific physiological contexts without the complications of systemic deletion. nih.gov Furthermore, the use of human ex vivo tissue models, such as perfused skin or lung slices, can provide a valuable translational bridge between animal studies and human biology. maastrichtuniversity.nl

Model SystemDescriptionResearch Application for (10R)-HxB3
3D OrganoidsSelf-organizing 3D cell cultures derived from stem cells that mimic organ structure and function.Studying the role of (10R)-HxB3 in epidermal barrier formation, pancreatic islet function, or neuronal excitability in a human-relevant context.
Organ-on-a-ChipMicrofluidic devices containing living cells in continuously perfused microchambers to simulate tissue- and organ-level physiology.Modeling inflammatory responses, such as neutrophil migration across an endothelial barrier, under controlled flow conditions in response to (10R)-HxB3. researchgate.net
Conditional Knockout MiceGenetically engineered mice where a specific gene (e.g., ALOXE3) can be deleted in a specific cell type or at a specific time.Dissecting the tissue-specific roles of endogenous HxB3 in processes like skin inflammation or neurogenic pain.

Development of Highly Selective Tools for Modulating Hepoxilin B3 Pathways

Pharmacological tools are indispensable for probing the function of signaling molecules. While stable synthetic analogues of hepoxilins, known as PBTs, have been developed and shown to act as antagonists, there is a need for a broader and more selective chemical toolbox. nih.gov For instance, the analogue PBT-3 has been shown to function as an antagonist of the thromboxane (B8750289) receptor, indicating that some effects may be off-target. nih.gov

The next generation of chemical probes should be designed with high selectivity for the putative (10R)-HxB3 receptor(s) over other lipid mediator receptors and ion channels. This involves a focused medicinal chemistry effort to synthesize novel agonists that can mimic the effects of (10R)-HxB3 with greater stability and potency, as well as highly specific antagonists that can block its action without cross-reactivity. Another important avenue is the development of selective inhibitors for the enzymes responsible for the stereospecific synthesis of (10R)-HxB3. Such tools would allow researchers to modulate the (10R)-HxB3 pathway with precision, both in vitro and in vivo, helping to validate its role in disease and assess its potential as a therapeutic target.

Tool TypeDevelopment GoalScientific Utility
Selective AgonistsTo create stable molecules that specifically activate the (10R)-HxB3 signaling pathway.Probing the downstream consequences of pathway activation; potential therapeutic leads for conditions where this pathway is beneficial.
Selective AntagonistsTo develop compounds that specifically block the binding of (10R)-HxB3 to its receptor(s).Clarifying the physiological necessity of (10R)-HxB3 signaling; therapeutic potential for diseases driven by excess HxB3 (e.g., psoriasis). wikipedia.org
Biosynthesis InhibitorsTo design molecules that selectively inhibit the enzymes (e.g., hepoxilin synthase) that produce (10R)-HxB3.Reducing endogenous levels of (10R)-HxB3 to study its role in complex biological systems and disease models.

Computational and Structural Biology Approaches to Hepoxilin-Protein Interactions

Understanding the interaction between (10R)-Hepoxilin B3 and its protein targets at an atomic level is fundamental to elucidating its mechanism of action and for rational drug design. Computational modeling and structural biology offer powerful tools to achieve this. nih.govfrontiersin.org Although these approaches have not yet been extensively applied to hepoxilins, they represent a significant frontier in the field.

Future efforts should employ molecular docking to predict the binding pose of (10R)-HxB3 within the binding pockets of candidate receptors, such as TRPV1, TRPA1, or newly identified partners. wikipedia.orgbeilstein-journals.org Following docking, molecular dynamics (MD) simulations can be used to explore the stability of these interactions over time, revealing the dynamic nature of the complex and the key amino acid residues involved in binding. researchgate.net The ultimate goal is to obtain a high-resolution 3D structure of (10R)-HxB3 bound to its receptor(s) using techniques like X-ray crystallography or cryogenic electron microscopy (cryo-EM). Such a structure would provide definitive insights into the molecular basis of recognition and would serve as an invaluable template for the structure-based design of highly selective agonists and antagonists.

ApproachMethodologyObjective
Molecular DockingComputational algorithms to predict the preferred orientation of a ligand when bound to a protein target.Generate initial structural hypotheses for how (10R)-HxB3 binds to its protein targets.
Molecular Dynamics (MD) SimulationComputer simulation of the physical movements of atoms and molecules over time.Assess the stability of the docked pose, characterize the flexibility of the binding site, and identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts). frontiersin.orgresearchgate.net
Structural BiologyX-ray crystallography or cryo-EM of the purified ligand-protein complex.Determine the high-resolution, experimental 3D structure of (10R)-HxB3 in its binding site, providing a definitive atomic-level view.

Q & A

Q. What are the key structural and biosynthetic characteristics of (10R)-Hepoxilin B3?

this compound is a chiral metabolite of arachidonic acid, produced via the 12-lipoxygenase pathway. Its biosynthesis involves epoxidation and hydrolysis steps, yielding a trihydroxy structure with a 10R stereochemical configuration. Methodologically, its identification relies on chiral HPLC coupled with mass spectrometry (HPLC-MS) to resolve enantiomers and confirm structural integrity . For replication, researchers should reference protocols for isolating hepoxilins from cell cultures, emphasizing enzymatic activity assays to validate biosynthetic pathways .

Q. How can this compound be quantified in biological samples?

Quantification requires lipid extraction (e.g., solid-phase extraction), followed by derivatization for enhanced chromatographic resolution. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with stable isotope-labeled internal standards (e.g., deuterated hepoxilin analogs) ensures precision. Researchers must validate methods using spike-recovery experiments in matrices like plasma or tissue homogenates to address matrix effects .

Q. What in vitro models are suitable for studying this compound’s biological activity?

Primary cell cultures, such as rat pancreatic islet cells or hepatocytes, are validated models. Experimental design should include dose-response curves (1–100 nM range) and controls for enzymatic degradation (e.g., epoxide hydrolase inhibitors). Measurements of intracellular calcium flux or insulin secretion are common endpoints .

Advanced Research Questions

Q. How do contradictory findings regarding this compound’s role in inflammatory responses arise, and how can they be resolved?

Discrepancies may stem from differences in cell type specificity, enantiomeric purity, or assay conditions. For example, 10R and 10S epimers exhibit divergent bioactivities. Researchers should:

  • Verify stereochemical purity using chiral chromatography.
  • Replicate experiments across multiple cell lines (e.g., immune vs. endocrine cells).
  • Perform meta-analyses of existing data to identify contextual factors (e.g., tissue-specific receptor expression) .

Q. What strategies are effective for isolating this compound from complex biological mixtures?

Combine sequential extraction (e.g., Folch method) with immunoaffinity chromatography using anti-hepoxilin antibodies. Post-purification, validate isolates via nuclear magnetic resonance (NMR) spectroscopy to confirm absence of co-eluting lipid mediators. Document recovery rates and limits of detection to ensure reproducibility .

Q. How can researchers address the instability of this compound in experimental settings?

Instability arises from rapid enzymatic degradation (e.g., via soluble epoxide hydrolases). Mitigation strategies include:

  • Using freshly prepared solutions in inert solvents (e.g., nitrogen-purged ethanol).
  • Incorporating enzyme inhibitors (e.g., AUDA for epoxide hydrolases) in assay buffers.
  • Monitoring degradation kinetics via time-course LC-MS analyses .

Methodological and Reproducibility Considerations

Q. What criteria should guide the selection of animal models for in vivo studies of this compound?

Prioritize models with conserved hepoxilin pathways, such as rodents. Include knockout strains (e.g., 12-LOX-deficient mice) to isolate this compound-specific effects. Ensure ethical approval and sample size calculations to address biological variability .

Q. How should conflicting data on this compound’s receptor interactions be reconciled?

Contradictory receptor binding data (e.g., GPCR vs. nuclear receptor activation) necessitate:

  • Radioligand binding assays with purified receptor subtypes.
  • siRNA-mediated receptor knockdown to confirm functional relevance.
  • Cross-referencing with structural analogs to identify binding motifs .

Data Interpretation and Reporting

Q. How should researchers handle negative results in studies involving this compound?

Negative findings must be contextualized with positive controls (e.g., known agonists/antagonists). Use sensitivity analyses to rule out technical artifacts (e.g., batch variability in reagents). Report negative data transparently to inform future hypothesis generation .

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound?

Non-linear regression (e.g., sigmoidal dose-response curves) with software like GraphPad Prism. Account for heteroscedasticity using weighted least squares. For multiplex assays (e.g., cytokine panels), apply false discovery rate (FDR) corrections .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.